molecular formula C18H18F3N3O B2693308 4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380171-89-9

4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2693308
CAS No.: 2380171-89-9
M. Wt: 349.357
InChI Key: FZBRKPRVUZLMAS-UHFFFAOYSA-N
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Description

4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a trifluoromethyl pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl ketones as intermediates, which are known for their valuable synthetic properties . The reaction conditions often require the use of catalysts and specific reagents to ensure the correct substitution patterns and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.

    Substitution: The phenylethyl and trifluoromethyl pyridinyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain receptors, while the piperazine ring can interact with various enzymes and proteins . These interactions can lead to specific biological effects, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated piperazines and pyridines, such as:

Uniqueness

What sets 4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one apart is its specific combination of functional groups, which confer unique properties such as enhanced stability and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and efficiency .

Properties

IUPAC Name

4-(2-phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)16-12-15(6-8-22-16)24-11-10-23(13-17(24)25)9-7-14-4-2-1-3-5-14/h1-6,8,12H,7,9-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBRKPRVUZLMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CCC2=CC=CC=C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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